molecular formula C12H12N2O4 B7582463 4-(2-Hydroxy-5-methylbenzoyl)piperazine-2,6-dione

4-(2-Hydroxy-5-methylbenzoyl)piperazine-2,6-dione

Cat. No. B7582463
M. Wt: 248.23 g/mol
InChI Key: QASBWWZIWLEAGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Hydroxy-5-methylbenzoyl)piperazine-2,6-dione, also known as HMBP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. HMBP belongs to the family of piperazine-2,6-diones, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

4-(2-Hydroxy-5-methylbenzoyl)piperazine-2,6-dione has been studied for its potential therapeutic applications in various fields of medicine. In cancer research, 4-(2-Hydroxy-5-methylbenzoyl)piperazine-2,6-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 4-(2-Hydroxy-5-methylbenzoyl)piperazine-2,6-dione has been studied for its neuroprotective effects against oxidative stress and neuroinflammation. In addition, 4-(2-Hydroxy-5-methylbenzoyl)piperazine-2,6-dione has been studied for its potential applications in cardiovascular diseases, diabetes, and obesity.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-5-methylbenzoyl)piperazine-2,6-dione is not fully understood. However, studies have shown that 4-(2-Hydroxy-5-methylbenzoyl)piperazine-2,6-dione exerts its biological activities by modulating various signaling pathways. For example, in cancer cells, 4-(2-Hydroxy-5-methylbenzoyl)piperazine-2,6-dione has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. In addition, 4-(2-Hydroxy-5-methylbenzoyl)piperazine-2,6-dione has been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
4-(2-Hydroxy-5-methylbenzoyl)piperazine-2,6-dione has been shown to exhibit various biochemical and physiological effects. In cancer cells, 4-(2-Hydroxy-5-methylbenzoyl)piperazine-2,6-dione has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell migration and invasion. In neurology, 4-(2-Hydroxy-5-methylbenzoyl)piperazine-2,6-dione has been shown to protect neurons against oxidative stress and neuroinflammation. In addition, 4-(2-Hydroxy-5-methylbenzoyl)piperazine-2,6-dione has been shown to improve glucose metabolism and insulin sensitivity in diabetic mice.

Advantages and Limitations for Lab Experiments

4-(2-Hydroxy-5-methylbenzoyl)piperazine-2,6-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. In addition, 4-(2-Hydroxy-5-methylbenzoyl)piperazine-2,6-dione exhibits low toxicity and is well-tolerated in animal studies. However, one limitation of 4-(2-Hydroxy-5-methylbenzoyl)piperazine-2,6-dione is its poor solubility in aqueous solutions, which can make it challenging to administer in in vivo experiments.

Future Directions

There are several future directions for the study of 4-(2-Hydroxy-5-methylbenzoyl)piperazine-2,6-dione. One direction is to further investigate its potential therapeutic applications in various fields of medicine. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and humans. In addition, future studies could explore the use of 4-(2-Hydroxy-5-methylbenzoyl)piperazine-2,6-dione as a drug delivery system or as a scaffold for the development of new drugs.
Conclusion:
In conclusion, 4-(2-Hydroxy-5-methylbenzoyl)piperazine-2,6-dione, or 4-(2-Hydroxy-5-methylbenzoyl)piperazine-2,6-dione, is a chemical compound that has shown potential therapeutic applications in various fields of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-(2-Hydroxy-5-methylbenzoyl)piperazine-2,6-dione could lead to the development of new drugs and therapies for various diseases.

Synthesis Methods

The synthesis of 4-(2-Hydroxy-5-methylbenzoyl)piperazine-2,6-dione involves the reaction of 2,6-piperazinedione with 2-hydroxy-5-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 4-(2-Hydroxy-5-methylbenzoyl)piperazine-2,6-dione as a white crystalline solid with a melting point of 238-240°C.

properties

IUPAC Name

4-(2-hydroxy-5-methylbenzoyl)piperazine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-7-2-3-9(15)8(4-7)12(18)14-5-10(16)13-11(17)6-14/h2-4,15H,5-6H2,1H3,(H,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASBWWZIWLEAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)N2CC(=O)NC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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